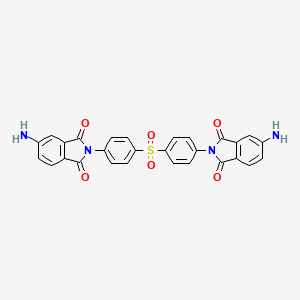

1H-Isoindole-1,3(2H)-dione, 2,2'-(sulfonyldi-4,1-phenylene)bis[5-amino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Isoindole-1,3(2H)-dione, 2,2’-(sulfonyldi-4,1-phenylene)bis[5-amino-] is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a sulfonyldi-phenylene linkage and amino groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves selective carbon-nitrogen triple bond activation. This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid .

Industrial Production Methods

the general principles of organic synthesis, such as the use of high-throughput docking and ATP-binding site targeting, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include rhodium carbenoids, organic azides, and α-aryldiazoesters. The reaction conditions often involve high temperatures and the use of catalysts such as rhodium .

Major Products Formed

The major products formed from these reactions include structurally unique fluorophores with aggregation-induced emission characteristics.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1H-Isoindole derivatives typically involves multi-step reactions that include condensation and cyclization processes. Recent studies have highlighted various synthetic pathways that yield derivatives with enhanced biological properties. For instance, Jabbour et al. (2023) reported the synthesis of isoindole derivatives with antimicrobial and anticancer activities through a series of chemical transformations involving isoindole cores .

Antimicrobial Activity

Research indicates that isoindole derivatives exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have shown that certain derivatives possess activity comparable to standard antibiotics. For example:

- Compound Efficacy : A derivative demonstrated inhibition zones comparable to gentamicin against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Isoindole derivatives have been evaluated for their anticancer potential. Studies reveal that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression:

- Cell Lines Tested : Compounds were tested on human cancer cell lines such as Caco-2 and HCT-116.

- Mechanism of Action : The structure-activity relationship (SAR) analysis suggests that modifications to the isoindole core enhance antiproliferative effects .

Antileishmanial Activity

Certain isoindole derivatives have shown promising results against Leishmania tropica:

- IC50 Values : One compound exhibited an IC50 value of 0.0478 μmol/mL, demonstrating superior effectiveness compared to traditional treatments like Glucantime .

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is influenced by their structural features. Key factors include:

- Lipophilicity : Increased lipophilic properties correlate with enhanced antimicrobial and anticancer activities.

- Halogenation : The introduction of halogen atoms into the isoindole structure has been shown to improve antimicrobial efficacy significantly .

Case Studies

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, the compound acts as an ATP-competitive inhibitor of human protein kinase CK2, which plays a role in various cellular processes . The binding modes for the most active inhibitors have been proposed, providing insights into their molecular interactions .

Comparison with Similar Compounds

Similar Compounds

4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also inhibitors of human protein kinase CK2 and have similar structural features.

Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones: Another class of CK2 inhibitors with distinct structural characteristics.

Biological Activity

1H-Isoindole-1,3(2H)-dione and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 2,2'-(sulfonyldi-4,1-phenylene)bis[5-amino-] is particularly noteworthy for its potential therapeutic applications in neurodegenerative diseases, inflammation, and bacterial infections.

Chemical Structure and Properties

Chemical Formula: C28H16N2O6S

Molecular Weight: 520.50 g/mol

CAS Registry Number: 316048

The structure of this compound features a sulfonyl group connecting two isoindole moieties, which is essential for its biological activity. The presence of amino groups enhances its solubility and interaction with biological targets.

Neuroprotective Effects

Research indicates that isoindole derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, a derivative with a phenyl substituent at position 4 of piperazine showed an IC50 value of 1.12 μM against AChE, indicating strong potential as a neuroprotective agent .

Table 1: AChE and BuChE Inhibition Data

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Derivative I | 1.12 | N/A |

| Derivative III | N/A | 21.24 |

| N-benzylpiperidinylamine | 0.087 | 7.76 |

Anti-inflammatory Activity

Isoindole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10. These compounds can inhibit the phosphorylation of the NF-κB p65 subunit in macrophages, demonstrating their potential as anti-inflammatory agents .

Table 2: Inflammatory Cytokine Modulation

| Compound | Effect on TNF-α | Effect on IL-6 | Effect on IL-10 |

|---|---|---|---|

| Derivative A | Inhibition | Inhibition | Promotion |

| Derivative B | Moderate Inhibition | No effect | Promotion |

Antibacterial Activity

Some studies have also highlighted the antibacterial properties of isoindole derivatives. Compounds have been evaluated against various bacterial strains with promising results, indicating that these derivatives may serve as a basis for developing new antibiotics .

Study on Neurodegenerative Disease Models

A comprehensive study evaluated several isoindole derivatives for their efficacy in neurodegenerative disease models. The results indicated that compounds with longer alkyl chains exhibited enhanced AChE inhibitory activity, suggesting that structural modifications can significantly impact biological activity .

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of benzylamino-2-hydroxyalkylphthalimide derivatives. These compounds were found to be effective in reducing inflammation markers in cellular models, supporting their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and what methods are used to determine them?

The compound’s physicochemical properties (e.g., molecular weight, solubility, stability) are critical for experimental design. For isoindole-dione derivatives, techniques include:

- Mass spectrometry and NMR spectroscopy for structural confirmation (e.g., molecular weight and functional group analysis) .

- X-ray crystallography or computational modeling (e.g., PubChem 3D structures) to resolve stereochemistry and bond angles .

- HPLC or UV-Vis spectroscopy to assess purity and degradation profiles under varying conditions (e.g., pH, temperature) .

Q. What synthetic routes are reported for isoindole-dione derivatives, and how can they be optimized?

Synthesis often involves:

- Nucleophilic substitution or amide coupling to introduce sulfonyl or amino groups .

- Protection-deprotection strategies for amino functionalities to prevent side reactions during synthesis .

- Microwave-assisted synthesis to reduce reaction times and improve yields of complex derivatives .

- Characterization via FT-IR (to confirm functional groups) and elemental analysis for stoichiometric validation .

Advanced Research Questions

Q. How does this compound interact with cyclooxygenase (COX) enzymes, and what methodologies validate its inhibitory activity?

Pharmacological studies on isoindole-dione derivatives suggest:

- In vitro COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits to measure prostaglandin E2 (PGE2) reduction .

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and key residues (e.g., Tyr-385, Ser-530 in COX-2) .

- In vivo anti-inflammatory models (e.g., carrageenan-induced paw edema in rodents) to correlate COX inhibition with therapeutic efficacy .

Q. What in vivo models are suitable for evaluating the compound’s analgesic properties?

- Neuropathic pain models : Chemotherapy-induced peripheral neuropathy (CIPN) in rodents using vincristine or paclitaxel .

- Tonic pain assessment : Formalin test to differentiate neurogenic (Phase I) and inflammatory (Phase II) pain responses .

- Dosage optimization : Pharmacokinetic studies (e.g., plasma half-life via LC-MS) to determine effective doses while minimizing toxicity .

Q. How can computational methods address contradictions in reported biological activities?

Discrepancies in activity data (e.g., varying IC50 values across studies) may arise from:

- Structural heterogeneity : Subtle differences in substituents (e.g., acetyl vs. sulfonyl groups) alter binding kinetics. Use QSAR modeling to correlate substituent effects with activity .

- Assay variability : Normalize data using standardized protocols (e.g., NIH’s MLPCN guidelines) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. Safety and Handling

Q. What are the toxicity profiles and recommended safety protocols for handling this compound?

- Acute toxicity : Classified as Category 4 (oral, dermal, inhalation) under EU-GHS/CLP. Use PPE (gloves, goggles) and fume hoods during synthesis .

- First aid : Immediate rinsing for skin/eye contact (15+ minutes with water) and medical monitoring for persistent symptoms .

- Waste disposal : Follow EPA guidelines for halogenated organic waste due to potential brominated derivatives .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize the compound’s bioavailability for preclinical testing?

Properties

CAS No. |

139061-93-1 |

|---|---|

Molecular Formula |

C28H18N4O6S |

Molecular Weight |

538.5 g/mol |

IUPAC Name |

5-amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione |

InChI |

InChI=1S/C28H18N4O6S/c29-15-1-11-21-23(13-15)27(35)31(25(21)33)17-3-7-19(8-4-17)39(37,38)20-9-5-18(6-10-20)32-26(34)22-12-2-16(30)14-24(22)28(32)36/h1-14H,29-30H2 |

InChI Key |

WXTBFUNIQYAFFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.